

tert-butyl trans-4-ethynylcyclohexylcarbamate

CAS number 947141-86-8

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Compound of Interest

Compound Name:	<i>tert-Butyl trans-4-ethynylcyclohexylcarbamate</i>
Cat. No.:	B1526643

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An In-Depth Technical Guide to **tert-butyl trans-4-ethynylcyclohexylcarbamate** (CAS: 947141-86-8)

Abstract

tert-Butyl trans-4-ethynylcyclohexylcarbamate, holding the CAS number 947141-86-8, is a bifunctional synthetic building block of significant interest in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a Boc-protected amine, a rigid trans-cyclohexane scaffold, and a terminal alkyne, positions it as a highly valuable linker molecule. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a plausible synthetic strategy, and its principal application in the construction of Proteolysis Targeting Chimeras (PROTACs) via copper-catalyzed click chemistry.

Physicochemical Properties and Structural Analysis

At its core, the utility of **tert-butyl trans-4-ethynylcyclohexylcarbamate** stems from the distinct functionalities integrated into its structure. The molecule is comprised of three key components:

- **Boc-Protected Amine:** The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines in organic synthesis. Its presence allows for the selective reaction of the alkyne terminus, while the nitrogen remains shielded. The Boc group can be

readily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later synthetic stage to reveal the free amine for subsequent conjugation.

- **trans-Cyclohexyl Scaffold:** This non-planar, rigid core provides a defined spatial arrangement and conformational constraint. In the context of linker design for bifunctional molecules like PROTACs, this rigidity is advantageous as it reduces the entropic penalty associated with binding and helps to optimize the orientation of the two ligands for effective ternary complex formation.[1][2]
- **Terminal Alkyne:** The ethynyl group is a versatile functional handle, primarily exploited for its efficient participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—the cornerstone of "click chemistry." [3] This allows for the covalent and stable linkage to molecules bearing an azide group with exceptional yield and selectivity.[4]

Caption: Chemical structure of **tert-butyl trans-4-ethynylcyclohexylcarbamate**.

Quantitative Data Summary

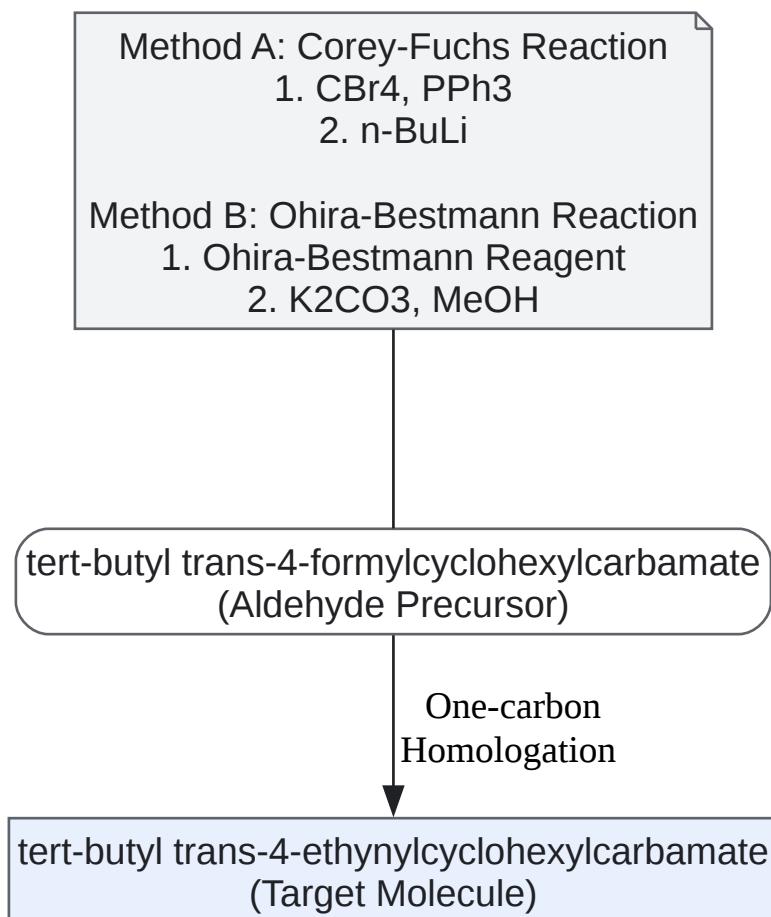
Property	Value	Source(s)
CAS Number	947141-86-8	[5]
Molecular Formula	C ₁₃ H ₂₁ NO ₂	[5][6]
Molecular Weight	223.31 g/mol	[6]
IUPAC Name	tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate	[5]
Synonyms	Trans-1-(Boc-Amino)-4-Ethynylcyclohexane, trans-N-Boc-4-ethynylcyclohexanamine	[6]
PubChem CID	57538360	[6]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of CAS 947141-86-8 is not readily available, a logical and efficient synthetic route can be devised from commercially available precursors. The key transformation is the one-carbon homologation of an aldehyde to a terminal alkyne. Two

well-established named reactions are ideally suited for this purpose: the Corey-Fuchs reaction and the Seydel-Gilbert homologation (often via the Ohira-Bestmann modification).

The synthesis would commence with a suitable Boc-protected trans-4-formylcyclohexane derivative, such as tert-butyl trans-4-formylcyclohexylcarbamate.



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Caption: Proposed synthetic routes to the target compound.

Causality Behind Experimental Choices:

- Corey-Fuchs Reaction: This two-step protocol first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide.^{[7][8]} Subsequent treatment with a strong base, typically n-butyllithium, effects elimination and metal-halogen exchange to furnish the terminal alkyne.^[9] This method is robust and high-yielding but

requires stoichiometric triphenylphosphine and cryogenic temperatures with a strong, pyrophoric base, which can be a limitation for scale-up and substrate compatibility.

- Seydel-Gilbert/Ohira-Bestmann Homologation: This method offers a milder alternative. The Ohira-Bestmann modification uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which reacts with aldehydes in the presence of a mild base like potassium carbonate in methanol to directly yield the terminal alkyne.[10][11] This one-pot procedure avoids harsh bases and cryogenic conditions, making it highly attractive for complex molecules with sensitive functional groups.[12][13]

The choice between these methods would depend on the scale of the synthesis, available reagents, and the presence of other functional groups on the starting material. For laboratory-scale synthesis of this particular molecule, the Ohira-Bestmann modification is often preferred due to its operational simplicity and milder conditions.

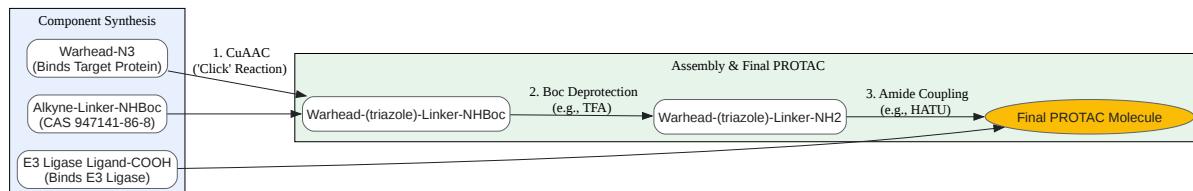
Core Application: Linker for PROTAC Synthesis

The primary application for this compound is as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[14]

The PROTAC Mechanism and the Role of the Linker

A PROTAC consists of a "warhead" ligand that binds the POI and an "anchor" ligand for an E3 ligase, joined by a chemical linker.[2][15] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[16] An optimal linker correctly positions the POI and E3 ligase to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[14]

tert-butyl trans-4-ethynylcyclohexylcarbamate is used to build one part of this linker. Its alkyne handle is used to connect to an azide-functionalized ligand (either the warhead or the anchor) via a CuAAC reaction. The Boc-protected amine can then be deprotected and coupled to the other component of the PROTAC.

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Caption: General workflow for PROTAC synthesis using the linker.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general, self-validating procedure for coupling **tert-butyl trans-4-ethynylcyclohexylcarbamate** with an azide-functionalized molecule (referred to as Azide-R).

Materials and Reagents:

- **tert-butyl trans-4-ethynylcyclohexylcarbamate** (Alkyne)
- Azide-functionalized substrate (Azide-R)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent: A 1:1 mixture of tert-Butanol and Water is common. Other solvent systems like DMSO/water or THF/water can be used.[17]
- Deionized water

- Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Step-by-Step Methodology:

- Reagent Preparation:
 - Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before use as it can oxidize.
 - Prepare a 0.5 M stock solution of $CuSO_4 \cdot 5H_2O$ in deionized water.
- Reaction Setup:
 - In a suitable reaction vial equipped with a magnetic stir bar, dissolve **tert-butyl trans-4-ethynylcyclohexylcarbamate** (1.0 equivalent) and the Azide-R substrate (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/ H_2O) to achieve a concentration of approximately 0.1-0.2 M.
 - Stir the mixture until all solids are completely dissolved.
- Initiation of 'Click' Reaction:
 - To the stirred solution, add the freshly prepared sodium ascorbate solution (0.3 equivalents).
 - Following the ascorbate, add the $CuSO_4$ solution (0.1 equivalents). A color change (often to a yellow or greenish-yellow suspension) is typically observed, indicating the formation of the active $Cu(I)$ catalyst.
 - Expert Note: The order of addition is crucial. The sodium ascorbate is added first to ensure a reducing environment is established before the introduction of the copper catalyst, which promotes the *in situ* formation of the active $Cu(I)$ species.[17][18]
- Reaction Monitoring and Completion:

- Allow the reaction to stir vigorously at room temperature.
- The reaction is typically complete within 1 to 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the appearance of the new triazole product spot/peak.
- Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with deionized water.
 - Extract the aqueous phase three times with an organic solvent such as DCM or EtOAc.
 - Combine the organic layers and wash sequentially with water and then brine to remove residual copper salts and solvent.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
 - The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

Safety and Handling

As a laboratory chemical, **tert-butyl trans-4-ethynylcyclohexylcarbamate** should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[19\]](#)
- Precautionary Measures:
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust or vapors.

- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

tert-Butyl trans-4-ethynylcyclohexylcarbamate is a strategically designed molecular building block that serves as a critical tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Its combination of a protected amine, a conformationally rigid scaffold, and a click-chemistry-ready alkyne handle provides a reliable and versatile platform for the synthesis of complex bioactive molecules. The well-defined protocols for its incorporation, primarily through CuAAC, and the straightforward strategies for its synthesis underscore its value and utility for researchers aiming to construct novel therapeutics like PROTACs.

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